3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group, a chlorine atom, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine to yield 4-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride under basic conditions, such as in the presence of triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions.
Cyclization Reactions: The azepane ring can undergo cyclization reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative of the benzamide.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyridin-2-yl)benzamide: Lacks the azepane sulfonyl group.
3-(azepan-1-ylsulfonyl)benzamide: Lacks the chlorine and pyridinyl groups.
N-(pyridin-2-yl)benzamide: Lacks both the chlorine and azepane sulfonyl groups.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the azepane sulfonyl group, chlorine atom, and pyridinyl group makes it a versatile compound for various applications.
Biological Activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features several key structural components:
- Azepane Ring : A seven-membered nitrogen-containing ring.
- Sulfonyl Group : Enhances solubility and bioactivity.
- Chloro-substituted Benzamide : Contributes to the compound's reactivity.
- Pyridine Moiety : Often associated with biological activity.
The synthesis typically involves multiple steps starting from 4-chlorobenzoic acid, leading to the formation of the benzamide core followed by the introduction of the azepane sulfonyl group through reactions with azepane-1-sulfonyl chloride under basic conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act by:
- Inhibiting Enzymatic Activity : It can bind to enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
- Modulating Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Anticancer Activity
Recent studies have highlighted the potential of this compound as a PLK4 (Polo-like kinase 4) inhibitor, which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to reduced proliferation in cancer cells, particularly those with mutations in the p53 pathway .
A detailed analysis demonstrated that treatment with PLK4 inhibitors like this compound resulted in:
- Cell Cycle Arrest : Cancer cells showed a significant arrest in the G1 phase upon treatment, indicating effective disruption of normal cell cycle progression.
- Apoptotic Induction : Increased markers of apoptosis were observed in treated cancer cell lines, suggesting that the compound can trigger programmed cell death pathways .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it exhibits notable efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-chloro-N-(pyridin-2-yl)benzamide | Lacks azepane sulfonyl group | Limited activity |
3-(azepan-1-ylsulfonyl)benzamide | Lacks chloro and pyridinyl groups | Moderate activity |
N-(pyridin-2-yl)benzamide | Lacks both chlorine and azepane sulfonyl groups | Minimal activity |
The presence of the azepane sulfonyl group and chlorine atom enhances the compound's biological activities compared to its analogs.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated a dose-dependent reduction in viability following treatment with the compound, correlating with increased apoptosis markers.
- Antimicrobial Efficacy Testing : In vitro tests revealed that the compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-9-8-14(18(23)21-17-7-3-4-10-20-17)13-16(15)26(24,25)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBGBCFAPAFLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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